molecular formula C10H13NO2 B127768 3-((Dimethylamino)methyl)benzoic acid CAS No. 155412-73-0

3-((Dimethylamino)methyl)benzoic acid

Cat. No. B127768
CAS RN: 155412-73-0
M. Wt: 179.22 g/mol
InChI Key: JOHOBHQNCZAHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Dimethylamino)methyl)benzoic acid, also known as 3-Dimethylaminobenzoic acid, is a chemical compound with the molecular formula (CH3)2NC6H4CO2H . It has a molecular weight of 165.19 . It is used to analyze glucose content from the extraction of starch and soluble sugars . It can also be used to quantify the activity of peroxidase and manganese peroxidase .


Molecular Structure Analysis

The molecular structure of 3-((Dimethylamino)methyl)benzoic acid consists of a benzene ring substituted with a carboxylic acid group (CO2H) and a dimethylamino group ((CH3)2N) .


Chemical Reactions Analysis

3-((Dimethylamino)methyl)benzoic acid has been used to analyze glucose content from the extraction of starch and soluble sugars . It can also be used to quantify the activity of peroxidase and manganese peroxidase .


Physical And Chemical Properties Analysis

3-((Dimethylamino)methyl)benzoic acid is a light yellow to yellow-beige crystalline powder . It has a melting point of 148-150 °C . It is soluble in methanol (50 mg/mL), but it is practically insoluble in water .

Scientific Research Applications

Analysis of Glucose Content

3-((Dimethylamino)methyl)benzoic acid has been used to analyze glucose content from the extraction of starch and soluble sugars . This application is particularly useful in food science and biochemistry, where understanding the glucose content of various substances is crucial.

Quantification of Peroxidase Activity

3-((Dimethylamino)methyl)benzoic acid, also known as DMAB, can be used to quantify the activity of peroxidase . Peroxidases are enzymes that play a key role in many biological processes, including the breakdown of hydrogen peroxide in cells. Therefore, being able to quantify peroxidase activity can be very useful in various fields of biological research.

Quantification of Manganese Peroxidase Activity

In addition to peroxidase, DMAB can also be used to quantify the activity of manganese peroxidase . Manganese peroxidase is an enzyme that plays a crucial role in the degradation of lignin, a complex organic polymer that provides rigidity to plant cell walls. This application is particularly relevant in the field of environmental science, where understanding the breakdown of plant matter is important.

Development of Polyphenoloxidase and Phenoloxidase Activity

DMAB has been used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms . These enzymes are involved in the oxidation of phenolic compounds, which are found in a wide variety of plants and some animals. This application is particularly relevant in the field of plant science and biochemistry.

Identification of Enzymatic Activities

The compound has been used in the identification of different enzymatic activities in the same gel without interference between the enzymes and the solutions used . This application is particularly useful in the field of biochemistry and molecular biology, where understanding the activity of different enzymes is crucial.

Safety and Hazards

3-((Dimethylamino)methyl)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-[(dimethylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHOBHQNCZAHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424360
Record name 3-((dimethylamino)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylamino)methyl)benzoic acid

CAS RN

155412-73-0
Record name 3-((dimethylamino)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Dimethylamino)methyl)benzoic acid
Reactant of Route 2
3-((Dimethylamino)methyl)benzoic acid
Reactant of Route 3
3-((Dimethylamino)methyl)benzoic acid
Reactant of Route 4
3-((Dimethylamino)methyl)benzoic acid
Reactant of Route 5
3-((Dimethylamino)methyl)benzoic acid
Reactant of Route 6
3-((Dimethylamino)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.